molecular formula C15H14N2 B8562231 2,7-Dimethyl-1-phenyl-1H-benzimidazole

2,7-Dimethyl-1-phenyl-1H-benzimidazole

Cat. No. B8562231
M. Wt: 222.28 g/mol
InChI Key: BDRFIFZITJTSER-UHFFFAOYSA-N
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Patent
US08188282B2

Procedure details

Method A applied to 2-chloro-3-nitrotoluene (68 mg, 0.5 mmol) and N-phenylacetamide (81 mg, 0.6 mmol) yielded the title compound as a pale yellow solid. mp 107-109° C. 1H NMR (DMSO) δ 1.83 (s, 3H), 2.34 (s, 3H), 7.02 (d, J=7.8Hz, 1H), 7.22 (t, J=7.8 Hz, 1H), 7.53 (d, J=7.8Hz, 1H), 7.55-7.63 (m, 5H); 13C NMR δ 13.3, 17.1, 114.8, 121.7, 123.0, 125.5, 128.6, 129.4, 129.9, 136.0, 144.5, 151.2, 157.2. HRMS (FAB): cal. for C15H15N2 [M+H+]: 223.1235; found: 223.1231.
Quantity
68 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:11].[C:12]1([NH:18][C:19](=O)[CH3:20])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[CH3:20][C:19]1[N:18]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:2]2[C:3]([CH3:11])=[CH:4][CH:5]=[CH:6][C:7]=2[N:8]=1

Inputs

Step One
Name
Quantity
68 mg
Type
reactant
Smiles
ClC1=C(C=CC=C1[N+](=O)[O-])C
Step Two
Name
Quantity
81 mg
Type
reactant
Smiles
C1(=CC=CC=C1)NC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=C(N1C1=CC=CC=C1)C(=CC=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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